molecular formula C6H6BN3O2 B8238830 Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid

Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid

Cat. No.: B8238830
M. Wt: 162.94 g/mol
InChI Key: AWUPLAKHSFJBCH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid is a boronic acid-functionalized derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The core pyrazolo[1,5-a]pyrimidine structure is recognized as a versatile scaffold in the synthesis of targeted therapeutic agents. It forms the basis for a notable class of compounds with potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancers . Furthermore, this scaffold is found in compounds investigated as selective HDAC6 inhibitors, which demonstrate broad-spectrum antiproliferative activity against various cancer cell lines . The structural motif is also present in commercial molecules with diverse bioactive properties . The boronic acid moiety on this derivative makes it a highly valuable building block for synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are essential for creating diverse biaryl structures and complex molecular libraries for pharmaceutical research and development. Researchers utilize this compound to introduce the pyrazolo[1,5-a]pyrimidine core into larger, more complex molecules, facilitating the exploration of structure-activity relationships and the development of new bioactive agents.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPLAKHSFJBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=CC=N2)N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Diketones and β-Ketoesters

Aminopyrazoles react with β-diketones (e.g., pentane-2,4-dione) or β-ketoesters (e.g., ethyl acetoacetate) in refluxing acetic acid to form the pyrazolo[1,5-a]pyrimidine core. For example, Ahmed et al. demonstrated that heating aminopyrazole 1b–d with pentane-2,4-dione in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives 2b–d in 70–85% yields. Similarly, ethyl acetoacetate reacts with N-amino-2-iminopyridines under oxidative conditions to form pyrazolo[1,5-a]pyrimidine precursors.

Table 1: Optimization of Cyclocondensation Reactions

SubstrateReagentSolventTemperature (°C)Yield (%)
Aminopyrazole 1b Pentane-2,4-dioneAcetic acid12078
N-amino-2-iminopyridineEthyl acetoacetateEthanol/HOAc13074

Alternative Routes Using 1,3-Disubstituted Acrylonitriles

J-stage studies highlight the use of 1,3-disubstituted acrylonitriles for core formation. For instance, β-ketonitriles derived from Boc-protected amino acids undergo nucleophilic addition with hydrazine to form aminopyrazoles, which subsequently react with ethyl ethoxyacrylate to yield pyrazolopyrimidones. Deprotection and functionalization steps then afford halogenated intermediates suitable for boronation.

Halogenation at Position 6

Introducing a halogen atom at position 6 is a prerequisite for Miyaura borylation. Chlorination or bromination is achieved using reagents like phosphorus oxychloride (POCl₃) or bromine in dichloromethane.

Chlorination with POCl₃

In a representative procedure, pyrazolo[1,5-a]pyrimidin-5-ol derivatives are treated with POCl₃ under reflux to generate the corresponding 6-chloro intermediates. For example, triflation of pyrazolopyrimidones with trifluoromethanesulfonic anhydride in chloroform yields 6-triflyloxy derivatives, which are further functionalized.

Bromination Strategies

Direct bromination at position 6 remains challenging due to regioselectivity issues. However, Pd-catalyzed C–H activation has shown promise. A study using Pd(OAc)₂ and N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieved 65% yield of 6-bromo-pyrazolo[1,5-a]pyrimidine.

Halogenated IntermediateBoron ReagentCatalystSolventYield (%)
6-Bromo derivativeB₂pin₂Pd(dppf)Cl₂Dioxane82
6-Chloro derivativeB₂pin₂Pd(OAc)₂/XPhosToluene68

Hydrolysis to Boronic Acid

The pinacol boronate ester intermediate is hydrolyzed using hydrochloric acid (HCl) or acetic acid/water mixtures to yield the free boronic acid. For example, treatment with 6 M HCl at 60°C for 12 hours affords pyrazolo[1,5-a]pyrimidin-6-ylboronic acid in 90% purity.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Positional selectivity during halogenation is influenced by electronic effects. Electron-withdrawing groups (e.g., ethoxycarbonyl at position 3) direct electrophilic substitution to position 6. Computational studies suggest that the C6 position’s lower electron density facilitates electrophilic attack.

Boronic Acid Stability

Protodeboronation under acidic or aqueous conditions is minimized by:

  • Low-Temperature Hydrolysis : Conducting hydrolysis at ≤60°C.

  • Buffered Conditions : Using phosphate buffer (pH 7) during workup.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (C6-H).

  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid.

  • Mass Spectrometry : Molecular ion peaks matching C₇H₆BN₃O₂ (MW: 181.95 g/mol) .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions include various arylated pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative with a pyrazolo[1,5-a]pyridine core that is used in scientific research because of its adaptable chemical characteristics. It is a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research because of its versatile chemical properties:

  • Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology It is used in the study of biological systems and as a tool in bioconjugation techniques.
  • Medicine It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
  • Industry It is used in the development of new materials and chemical processes.

Pyrazolo[1,5-a]pyrimidine derivatives as reversal agents

Pyrazolo[1,5-a]pyrimidine derivatives are being explored as reversal agents to enhance the sensitivity of ABCB1-mediated multidrug resistance (MDR) in cancer chemotherapy . One study reported that compound 16q increased the sensitivity of MCF-7/ADR cells to paclitaxel (PTX) . Compound 16q could effectively bind and stabilize ABCB1 without affecting its expression and subcellular localization in MCF-7/ADR cells . It inhibited the function of ABCB1, increasing PTX accumulation and interrupting the accumulation and efflux of ABCB1-mediated Rh123, thus exhibiting good reversal effects .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine nucleus may serve as a potent anticancer agent . A study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols and investigated their anticancer activity in the MDA-MB-231 (human breast cancer) cell line .

Use as TRK Inhibitors

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives

(a) [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid
  • Structure : Shares the same molecular formula (C₆H₆BN₃O₂) and weight (162.94) as pyrazolo[1,5-a]pyrimidin-6-ylboronic acid but replaces the pyrimidine ring with a triazole-pyridine hybrid .
  • Applications : Primarily used in synthesizing heterocyclic pharmaceuticals but lacks the pyrimidine ring’s kinase-targeting versatility .
(b) 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • Structure : Features a chloro substituent at the 6-position and a boronic ester group (CAS: 2058046-25-4; molecular weight: 279.53) .
  • Reactivity : The chloro group reduces nucleophilic substitution susceptibility, while the boronic ester enhances stability in hydrophobic environments.
  • Applications : Acts as a dual-functional intermediate for sequential halogenation and coupling reactions .

Table 1: Comparison of Boronic Acid Derivatives

Compound Molecular Weight Functional Groups Key Applications
This compound 162.94 Boronic acid at C6 Kinase inhibitors, fluorescent probes
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid 162.94 Boronic acid at C6 Heterocyclic drug synthesis
6-Chloro-3-boronic ester derivative 279.53 Chloro at C6, boronic ester Sequential coupling reactions

Carboxylic Acid and Ester Derivatives

(a) Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 25940-35-6)
  • Structure : Carboxylic acid at the 3-position instead of boronic acid at C6 .
  • Bioactivity : Demonstrates moderate kinase inhibition but lower cross-coupling utility compared to boronic acid derivatives .
(b) Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1022920-59-7)
  • Structure : Ester group at C6 (molecular weight: 191.19) .
  • Applications : A precursor for hydrolyzing to carboxylic acids or converting to amides, but lacks direct coupling reactivity .

Table 2: Carboxylic Acid/Ester Derivatives vs. Boronic Acid

Compound Molecular Weight Functional Group Key Advantages
This compound 162.94 Boronic acid Direct coupling, high bioactivity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 165.12 Carboxylic acid Enzyme inhibition, solubility
Ethyl 6-carboxylate derivative 191.19 Ester Hydrolysis/amide synthesis

Fluorinated and Trifluoromethylated Derivatives

(a) 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Structure : Trifluoromethyl group at C7 (e.g., compounds 6k, 6l) .
  • Bioactivity: Exhibits nanomolar IC₅₀ values against Pim1 kinase (e.g., 18 nM for compound 10), surpassing non-fluorinated analogs .
  • Synthetic Flexibility : Fluorine enhances metabolic stability and binding affinity .
(b) Fluorescent Pyrazolo[1,5-a]pyrimidines
  • Structure: 7-Amino or 7-aryl substituents (e.g., compounds 86, 87) .
  • Optical Properties: Amino groups at C7 shift emission maxima to 393–414 nm, ideal for bioimaging .

Table 3: Functional Group Impact on Properties

Substituent λmax,abs (nm) λmax,em (nm) Bioactivity (IC₅₀)
Boronic acid at C6 N/A N/A Kinase inhibition (varies)
Trifluoromethyl at C7 N/A N/A Pim1 kinase: 18 nM
7-Amino 336–360 393–414 Fluorescence imaging

Biological Activity

Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a study screened a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that while some derivatives showed promising activity, others did not exhibit significant growth inhibition compared to control groups .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Activity
Triazole-linked hybridMDA-MB-23115.2Moderate
Triazole-linked hybridMCF-712.8Moderate
Pyrazolo derivative 1MDA-MB-231>50Inactive
Pyrazolo derivative 2MCF-7>50Inactive

Enzymatic Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. One notable target is the adaptor-associated kinase 1 (AAK1), which is implicated in various cellular processes including endocytosis and receptor-mediated signaling. Compounds within this class have shown potential as selective inhibitors of AAK1, suggesting a pathway for therapeutic applications in diseases where AAK1 is dysregulated .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, a study indicated that certain derivatives could inhibit the PI3δ kinase pathway, which is crucial in cancer cell proliferation and survival. This inhibition was confirmed through enzymatic assays demonstrating significant reductions in kinase activity upon treatment with pyrazolo[1,5-a]pyrimidine derivatives .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence both potency and selectivity against specific targets. For instance, modifications at the 7-position of the pyrazolo ring have been shown to enhance anticancer activity while maintaining low toxicity profiles in normal cells .

Case Study 1: Antitubercular Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been identified as potential leads against Mycobacterium tuberculosis. A focused library of analogues was synthesized and tested for antitubercular activity. The most promising compounds demonstrated low cytotoxicity and effective inhibition of Mtb growth within macrophages, indicating their potential as novel antitubercular agents .

Case Study 2: Antioxidant Properties

Another area of interest is the antioxidant capacity of pyrazolo[1,5-a]pyrimidines. Studies have assessed their ability to scavenge free radicals using assays such as DPPH and ABTS radical scavenging tests. Results indicated that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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